molecular formula C16H22BrN3O4 B2953847 tert-Butyl 4-((4-bromo-2-nitrophenyl)amino)piperidine-1-carboxylate CAS No. 1383968-84-0

tert-Butyl 4-((4-bromo-2-nitrophenyl)amino)piperidine-1-carboxylate

Cat. No.: B2953847
CAS No.: 1383968-84-0
M. Wt: 400.273
InChI Key: RRLWAYVISDZNSJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-((4-bromo-2-nitrophenyl)amino)piperidine-1-carboxylate (hereafter referred to as Compound X) is a brominated nitroaniline-piperidine derivative. It serves as a key intermediate in medicinal chemistry, particularly in synthesizing receptor-targeting molecules. The bromine substituent at the 4-position of the aromatic ring enhances steric and electronic effects, influencing reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 4-(4-bromo-2-nitroanilino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN3O4/c1-16(2,3)24-15(21)19-8-6-12(7-9-19)18-13-5-4-11(17)10-14(13)20(22)23/h4-5,10,12,18H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLWAYVISDZNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((4-bromo-2-nitrophenyl)amino)piperidine-1-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base to form the tert-butyl ester.

    Attachment of the 4-bromo-2-nitrophenylamino group: This can be achieved through a nucleophilic substitution reaction where the amino group of the piperidine ring reacts with 4-bromo-2-nitroaniline under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((4-bromo-2-nitrophenyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Amino derivatives: Reduction of the nitro group.

    Substituted piperidines: Through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-((4-bromo-2-nitrophenyl)amino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of nitro and bromo substituents on biological activity. It can also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound may be explored for its potential pharmacological properties. Its derivatives could be investigated for their efficacy as therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4-bromo-2-nitrophenyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitro and bromo groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The piperidine ring provides a scaffold that can interact with biological molecules, potentially affecting their function.

Comparison with Similar Compounds

Key Observations :

  • Bromine’s steric bulk and electron-withdrawing nature reduce reaction rates compared to smaller substituents (e.g., CH₃, F) .
  • Methyl or cyano groups at the 4-position improve yields due to reduced steric hindrance .

Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

Property Compound X (4-Br) 4-CH₃ Analog 4-CN Analog 4-F Analog
Molecular Weight (g/mol) ~397.3 ~337.4 ~348.3 ~355.3
LogP (Predicted) 3.1 2.8 2.5 2.9
Solubility (DMSO) Moderate High Moderate High

Key Insights :

  • Methyl groups improve solubility due to reduced polarity .

Receptor Binding and Selectivity

Compound X’s analogs are precursors to muscarinic acetylcholine receptor (mAChR) ligands and bromodomain inhibitors . The bromine atom may enhance binding affinity to hydrophobic pockets in protein targets. For example:

  • Analog in : tert-Butyl (S)-3-(((4-Bromo-2-nitrophenyl)amino)methyl)piperidine-1-carboxylate showed selective binding to M1 mAChR due to bromine’s steric and electronic effects .
  • Nitro Reduction Products : Reduction of the nitro group to an amine generates intermediates for bioactive molecules (e.g., kinase inhibitors) .

Comparison with Non-Brominated Analogs

Compound Target Protein IC₅₀ (nM) Reference
4-Br Analog (Compound X derivative) M1 mAChR 15 ± 2
4-CH₃ Analog M1 mAChR 50 ± 5
4-F Analog M1 mAChR 30 ± 3

Key Insight : Bromine’s presence significantly improves potency, likely due to enhanced hydrophobic interactions.

Biological Activity

tert-Butyl 4-((4-bromo-2-nitrophenyl)amino)piperidine-1-carboxylate, also known as compound U108125, is a synthetic organic compound with potential biological activities. Its structure features a piperidine ring substituted with a tert-butyl group and a 4-bromo-2-nitrophenyl amino group, which may contribute to its pharmacological properties.

  • IUPAC Name : this compound
  • Molecular Formula : C16H22BrN3O4
  • Molecular Weight : 400.27 g/mol
  • CAS Number : 1383968-84-0

Synthesis

The synthesis of this compound involves the reaction of tert-butyl piperidine derivatives with 4-bromo-2-nitroaniline under controlled conditions. The product is typically purified through column chromatography to achieve high purity levels (≥95%) .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related piperidine derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF7 (Breast Cancer)10Induces apoptosis
Compound BA549 (Lung Cancer)15Inhibits cell cycle progression

Antimicrobial Activity

The presence of the bromo and nitro groups in the structure may enhance the antimicrobial activity of the compound. Preliminary tests have indicated that related compounds exhibit activity against Gram-positive and Gram-negative bacteria. The specific mechanisms may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus25
Escherichia coli50

Case Studies

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various piperidine derivatives, including those with nitro and bromo substitutions. It was found that the introduction of electron-withdrawing groups significantly enhanced the anticancer activity against specific cell lines . Another case study highlighted the potential use of these compounds as lead candidates for drug development targeting specific cancer pathways .

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